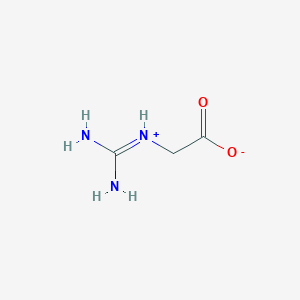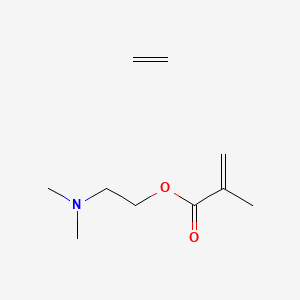
Glycocyamin
Übersicht
Beschreibung
Glycocyamine, also known as guanidinoacetic acid, is a metabolite of glycine where the amino group has been converted into a guanidine group. It is a precursor to creatine, a compound essential for energy storage and transfer in muscle and brain tissues. Glycocyamine is used as a dietary supplement and feed additive in poultry farming .
Wissenschaftliche Forschungsanwendungen
Glycocyamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese von Kreatin und anderen Guanidinderivaten verwendet.
Biologie: This compound spielt eine Rolle im Stoffwechsel von Aminosäuren wie Serin, Threonin und Prolin.
Wirkmechanismus
This compound entfaltet seine Wirkungen hauptsächlich durch seine Umwandlung in Kreatin. Das Enzym L-Arg:Gly-Amidinotransferase (AGAT) überträgt die Guanidingruppe von L-Arginin auf Glycin und bildet so this compound. Dieses wird dann durch das Enzym Guanidinoacetat-N-Methyltransferase (GAMT) zu Kreatin methyliert . Kreatin spielt eine wichtige Rolle bei der Energiespeicherung und -übertragung in Zellen, insbesondere in Muskel- und Hirngewebe .
Wirkmechanismus
Target of Action
Glycocyamine, also known as guanidinoacetate, is a metabolite of glycine . Its primary target in the human body is the enzyme Guanidinoacetate N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of creatine, a molecule that helps to supply energy to all cells in the body, particularly muscle cells .
Mode of Action
Glycocyamine is synthesized in the body primarily in the kidneys by transferring the guanidine group of L-arginine to the amino acid glycine . This process is facilitated by the enzyme L-Arg:Gly-amidinotransferase (AGAT) . The resulting glycocyamine is then transformed into creatine by methylation, a process catalyzed by the enzyme Guanidinoacetate N-methyltransferase .
Biochemical Pathways
Glycocyamine plays a significant role in several biochemical pathways. It is involved in the metabolism of the amino acids serine, threonine, and proline . It is also a part of the Glycine and Serine Metabolism and Arginine and Proline Metabolism pathways . The transformation of glycocyamine into creatine is a critical step in these metabolic pathways, contributing to the body’s energy production and muscle function.
Pharmacokinetics
It is known that glycocyamine is primarily synthesized in the kidneys and then released into the bloodstream .
Result of Action
The primary result of glycocyamine’s action is the production of creatine, a molecule that plays a vital role in energy production within cells . Creatine is particularly important for muscle cells, where it helps to supply the energy needed for muscle contraction. Therefore, glycocyamine, through its conversion to creatine, contributes to muscle function and physical performance.
Biochemische Analyse
Biochemical Properties
Glycocyamine plays a significant role in biochemical reactions. It is primarily formed in the kidneys by transferring the guanidine group of L-arginine to the amino acid glycine, a process catalyzed by the enzyme L-Arg:Gly-amidinotransferase (AGAT) . Glycocyamine interacts with enzymes such as S-adenosyl methionine to be methylated into creatine . This interaction is crucial for energy metabolism in cells.
Cellular Effects
Glycocyamine has been shown to improve cellular bioenergetics by stimulating creatine biosynthesis . It influences cell function by enhancing muscular performance and improving health-related quality of life in patients with chronic fatigue syndrome . It also plays a role in the metabolism of the amino acids serine, threonine, and proline .
Molecular Mechanism
The molecular mechanism of glycocyamine involves its transformation into creatine. This process occurs when glycocyamine is methylated with S-adenosyl methionine by the enzyme guanidinoacetate N-methyltransferase (GAMT) . This reaction results in the release of creatine into the bloodstream .
Dosage Effects in Animal Models
It is known that glycocyamine supplementation can enhance muscular performance in healthy volunteers
Metabolic Pathways
Glycocyamine is involved in the metabolic pathways of glycine and serine . It is synthesized from glycine and arginine by the enzyme L-Arg:Gly-amidinotransferase (AGAT), primarily in the kidneys . After being transported to the liver, glycocyamine is methylated to yield creatine .
Transport and Distribution
Glycocyamine is synthesized primarily in the kidneys and then transported to the liver where it is transformed into creatine . The creatine is then released into the bloodstream
Subcellular Localization
Given that it is synthesized in the kidneys and then transported to the liver for transformation into creatine , it is likely that glycocyamine is localized in these organs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glycocyamine can be synthesized through several methods:
Reaction of Cyanamide with Glycine: This method, first described by Adolph Strecker in 1861, involves reacting cyanamide with glycine in an aqueous solution.
Guanylation of Glycine: Glycine can be converted to glycocyamine using S-methylisothiourea or O-alkylisoureas as guanylation agents.
Catalytic Oxidation of Ethanolamine: This recent method involves the catalytic oxidation of ethanolamine to glycine, followed by reaction with cyanamide in an aqueous solution.
Industrial Production Methods
Industrial production of glycocyamine typically involves the catalytic oxidation of ethanolamine to glycine, followed by reaction with cyanamide. This method is preferred due to its high yield and cost-effectiveness .
Analyse Chemischer Reaktionen
Reaktionstypen
Glycocyamin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Kreatin zu produzieren.
Reduktion: Reduktionsreaktionen können this compound wieder in Glycin umwandeln.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen die Guanidingruppe durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Verschiedene Alkylierungsmittel können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Das Hauptprodukt, das aus der Oxidation von this compound gebildet wird, ist Kreatin, eine entscheidende Verbindung für den Energiestoffwechsel in Muskel- und Hirngewebe .
Vergleich Mit ähnlichen Verbindungen
Glycocyamin ähnelt anderen Guanidinderivaten wie:
Kreatin: this compound ist ein direkter Vorläufer von Kreatin, das als Nahrungsergänzungsmittel zur Steigerung der sportlichen Leistung weit verbreitet ist.
Sarkosin: Ein weiteres Derivat von Glycin, Sarkosin, ist am Stoffwechsel von Cholin und Methionin beteiligt.
This compound ist in seiner Rolle als Vorläufer von Kreatin einzigartig, was es für den Energiestoffwechsel in Muskel- und Hirngewebe unerlässlich macht. Seine Fähigkeit, das Wachstum und die Futterverwertung in der Geflügelzucht zu verbessern, unterscheidet es auch von anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
2-(diaminomethylideneamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMFZUMJYQTVII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861885 | |
| Record name | N-(Aminoiminomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Guanidoacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.6 mg/mL at 15 °C | |
| Record name | Guanidoacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
352-97-6 | |
| Record name | Guanidinoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycocyamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycocyamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02751 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | glycocyamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | glycocyamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Aminoiminomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanidinoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCOCYAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GO52O1A04E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Guanidoacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1671845.png)
![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-2-[3-[4-(3-aminopropylamino)butylamino]propylamino]acetamide](/img/structure/B1671846.png)


